(-)-Dihydrocarveol

Catalog No.
S566977
CAS No.
20549-47-7
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Dihydrocarveol

CAS Number

20549-47-7

Product Name

(-)-Dihydrocarveol

IUPAC Name

(1R,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10-/m1/s1

InChI Key

KRCZYMFUWVJCLI-OPRDCNLKSA-N

SMILES

CC1CCC(CC1O)C(=C)C

Canonical SMILES

CC1CCC(CC1O)C(=C)C

Isomeric SMILES

C[C@@H]1CC[C@H](C[C@H]1O)C(=C)C

(-)-Dihydrocarveol is a monoterpenoid alcohol with the chemical formula C10H18OC_{10}H_{18}O and a molecular weight of approximately 154.25 g/mol. It is a stereoisomer of dihydrocarveol, specifically characterized by its unique spatial arrangement of atoms, which contributes to its distinct properties and biological activities. This compound is derived from the reduction of carveol and is primarily found in essential oils from various plants, contributing to their aromatic profiles .

While comprehensive safety data is limited, it's generally recommended to handle (-)-Dihydrocarveol with standard laboratory precautions due to its potential flammability as an organic compound [].

Current Research

Research on (-)-Dihydrocarveol is ongoing, but it's primarily focused on its applications in the fragrance and flavor industry due to its pleasant aroma and taste [, ].

Biological Activities:

(-)-Dihydrocarveol exhibits various biological activities with potential applications in various research fields. Studies have shown:

  • Antimicrobial activity: (-)-Dihydrocarveol possesses antibacterial and antifungal properties. Research suggests it can inhibit the growth of various foodborne pathogens and fungi, making it a potential candidate for food preservation and treatment of fungal infections.
  • Antioxidant activity: (-)-Dihydrocarveol demonstrates free radical scavenging and antioxidant properties, potentially offering protection against oxidative stress-related diseases [].
  • Insecticidal activity: Studies have shown (-)-Dihydrocarveol's effectiveness against specific insects, suggesting its potential use as a natural insecticide.

Pharmacological Research:

The potential therapeutic effects of (-)-Dihydrocarveol are being explored in various pharmacological research areas:

  • Neuroprotective effects: Studies suggest (-)-Dihydrocarveol may offer neuroprotective benefits, potentially aiding in the management of neurodegenerative diseases like Alzheimer's and Parkinson's [].
  • Anti-inflammatory and pain-relieving properties: Research indicates (-)-Dihydrocarveol's potential anti-inflammatory and analgesic effects, making it a potential candidate for treating inflammatory conditions and pain management [].

Research as a Functional Food Ingredient:

Due to its potential health benefits, (-)-Dihydrocarveol is being investigated as a functional food ingredient. Studies are exploring its:

  • Flavoring properties: (-)-Dihydrocarveol contributes to the characteristic flavor of various food products and may be used as a natural flavoring agent.
  • Potential health-promoting effects: Research is ongoing to understand the potential health benefits of consuming (-)-Dihydrocarveol in food products.
, primarily involving oxidation and reduction processes. One notable reaction is its conversion to menth-8-en-2-one via the action of dihydrocarveol dehydrogenase, an enzyme that catalyzes the oxidation of the alcohol group to a ketone . The reaction can be represented as follows:

menth 8 en 2 ol+NAD+menth 8 en 2 one+NADH+H+\text{menth 8 en 2 ol}+\text{NAD}^+\rightleftharpoons \text{menth 8 en 2 one}+\text{NADH}+\text{H}^+

This pathway is significant in the degradation of terpenoids within microbial metabolism.

(-)-Dihydrocarveol exhibits various biological activities, including antimicrobial and acaricidal properties. It has been shown to possess antifungal activity against certain pathogens, making it a potential candidate for agricultural applications . Additionally, studies indicate that it does not exhibit genotoxicity or significant toxicity at typical exposure levels, suggesting a favorable safety profile for use in consumer products .

The synthesis of (-)-dihydrocarveol can be achieved through several methods:

  • Reduction of Carveol: This method involves the catalytic reduction of carveol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Biotransformation: Microbial fermentation processes can also yield (-)-dihydrocarveol from natural precursors through enzymatic pathways.
  • Synthetic Routes: Organic synthesis routes involving cyclization and functional group modifications can be employed to produce this compound from simpler starting materials .

(-)-Dihydrocarveol finds applications in various fields:

  • Fragrance Industry: Its pleasant odor makes it a valuable ingredient in perfumes and scented products.
  • Agriculture: Due to its acaricidal properties, it is used as a natural pesticide against pests like mites.
  • Pharmaceuticals: Its biological activities suggest potential uses in developing antimicrobial agents or therapeutic compounds .

Several compounds share structural similarities with (-)-dihydrocarveol, highlighting its uniqueness:

Compound NameChemical FormulaProperties/Uses
CarveolC10H14OC_{10}H_{14}OPrecursor to dihydrocarveol; used in fragrances
IsopulegolC10H18OC_{10}H_{18}OSimilar structure; used as a flavoring agent
MentholC10H20OC_{10}H_{20}OKnown for cooling sensation; used in medicinal products
LinaloolC10H18OC_{10}H_{18}OFloral scent; used in perfumes and cosmetics

While these compounds share similar chemical frameworks, (-)-dihydrocarveol's specific stereochemistry contributes to its unique sensory profile and biological activity, setting it apart from its analogs .

Molecular Structure and Formula

(-)-Dihydrocarveol is a monoterpenoid alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol [2] [9]. The compound belongs to the menthane monoterpenoid family, characterized by a cyclohexane ring structure with specific stereochemical configurations [18] [25]. The molecular structure consists of a six-membered cyclohexane ring bearing a hydroxyl group at position 1, a methyl group at position 2, and an isopropenyl group (prop-1-en-2-yl) at position 5 [13] [27].

The stereochemical configuration of (-)-Dihydrocarveol is defined by three chiral centers at positions 1, 2, and 5 of the cyclohexane ring, with the absolute configuration designated as (1R,2R,5R) [9] [11]. This specific spatial arrangement distinguishes it from other dihydrocarveol stereoisomers and contributes to its unique optical properties, exhibiting a specific optical rotation of [α]₂₀/D -20±1° when measured neat [9] [21].

PropertyValue
Molecular FormulaC₁₀H₁₈O
Molecular Weight (g/mol)154.25
Physical StateLiquid
Density (g/mL at 20°C)0.926
Refractive Index (n₂₀/D)1.476-1.479
Optical Activity [α]₂₀/D-20±1° (neat)
Boiling Point (°C)224-225

Systematic Nomenclature

IUPAC Naming: (1R,2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol

The International Union of Pure and Applied Chemistry nomenclature for (-)-Dihydrocarveol follows systematic naming conventions that precisely describe both the structural features and stereochemical configuration [13] [19]. The preferred IUPAC name is (1R,2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol, which incorporates the Cahn-Ingold-Prelog priority rules for stereochemical designation [9] [27].

This systematic name provides complete structural information: the cyclohexan-1-ol base structure indicates a six-membered saturated ring with a hydroxyl group at position 1 [11] [13]. The 2-methyl substituent specifies a methyl group at position 2, while 5-(prop-1-en-2-yl) describes the isopropenyl group at position 5 [27] [30]. The stereochemical descriptors (1R,2R,5R) define the absolute configuration at each chiral center according to established stereochemical conventions [9] [25].

An alternative IUPAC representation commonly found in chemical databases is (2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol, which employs a simplified numbering system while maintaining stereochemical precision [19] [30]. This variation reflects different approaches to systematic nomenclature while describing the identical molecular structure [27] [29].

Alternative Nomenclature Systems

Beyond IUPAC systematic naming, (-)-Dihydrocarveol is recognized through various alternative nomenclature systems that reflect different classification approaches and historical naming conventions [11] [27]. The Chemical Abstracts Service systematic name follows the format Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-, which employs the parent cyclohexanol structure with substitutional descriptors [11] [25].

Traditional nomenclature systems recognize the compound through several established names including l-Dihydrocarveol, which indicates the levorotatory optical isomer [11] [30]. The menthane-based nomenclature system classifies the compound as (1R,2R,4R)-p-menth-8-en-2-ol, reflecting its structural relationship to the p-menthane backbone characteristic of many monoterpenoids [16] [27].

Additional systematic representations include (1R,2R,5R)-5-Isopropenyl-2-methylcyclohexanol, which emphasizes the isopropenyl substituent using alternative terminology [9] [11]. Commercial and regulatory nomenclature systems may employ variations such as (1R,2R,4R)-Dihydrocarveol or simply (-)-Dihydrocarveol to distinguish the compound from its enantiomeric counterpart [25] [27].

Nomenclature SystemName
IUPAC Name(1R,2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol
Alternative IUPAC(2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol
CAS SystematicCyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-
Traditional Name(-)-Dihydrocarveol
Common Namel-Dihydrocarveol
Menthane-based(1R,2R,4R)-p-menth-8-en-2-ol

Identification Codes and Registry Numbers

CAS Number: 20549-47-7

The Chemical Abstracts Service has assigned the unique registry number 20549-47-7 to (-)-Dihydrocarveol, providing definitive identification within the global chemical registry system [9] [11]. This CAS number specifically identifies the (1R,2R,5R) stereoisomer and distinguishes it from other dihydrocarveol variants, including the racemic mixture (CAS 619-01-2) and the (+) enantiomer [10] [13].

The CAS registry system ensures unambiguous chemical identification across scientific literature, regulatory documents, and commercial applications [11] [25]. This specific registry number has been consistently maintained across major chemical databases and commercial suppliers, reflecting the standardized identification of this particular stereoisomer [9] [10].

Other Database Identifiers (ChEBI, HMDB, KEGG)

(-)-Dihydrocarveol is systematically catalogued across multiple international chemical and biological databases, each employing unique identifier systems for cross-referencing and data integration [13] [16]. The Chemical Entities of Biological Interest database assigns identifier CHEBI:149 to this compound, facilitating integration with biological and biochemical data systems [13] [18].

The Human Metabolome Database maintains detailed records under identifier HMDB0035825, providing comprehensive metabolomic and physiological information [19] [20]. The Kyoto Encyclopedia of Genes and Genomes database catalogs the compound as C11396, enabling systematic analysis of metabolic pathways and biochemical transformations [13] [16].

Additional database identifiers include PubChem Compound Identifier 443163, ChemSpider ID 391435, and Unique Ingredient Identifier 2683FD21WA assigned by the United States Food and Drug Administration [13] [18]. The European Community number 253-755-5 provides regulatory identification within European chemical legislation frameworks [11] [13].

DatabaseIdentifier
CAS Registry20549-47-7
PubChem CID443163
ChEBICHEBI:149
HMDBHMDB0035825
KEGGC11396
ChemSpider391435
UNII2683FD21WA
EC Number253-755-5
DTXSIDDTXSID70885700
MDL NumberMFCD00210042

Molecular Descriptors and Computational Representations

InChI and InChIKey Identifiers

The International Chemical Identifier system provides standardized molecular representations that encode complete structural and stereochemical information for (-)-Dihydrocarveol [9] [17]. The full InChI string InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10-/m1/s1 encapsulates the molecular formula, connectivity, and absolute stereochemical configuration [16] [21].

This InChI representation systematically describes the molecular connectivity through a layered format, beginning with the molecular formula layer C10H18O, followed by connectivity information that specifies atom-to-atom bonding patterns [17] [19]. The stereochemical layer /t8-,9-,10-/m1/s1 precisely defines the three-dimensional spatial arrangement of chiral centers using standardized stereochemical descriptors [9] [16].

The corresponding InChIKey KRCZYMFUWVJCLI-OPRDCNLKSA-N provides a condensed, hash-based representation suitable for database indexing and computational searching [16] [17]. This fixed-length identifier enables rapid molecular comparison and database queries while maintaining direct correspondence to the complete structural information [9] [21].

SMILES Notation

The Simplified Molecular Input Line Entry System provides compact representations of (-)-Dihydrocarveol structure through various notation formats [17] [19]. The canonical SMILES string CC1CCC(CC1O)C(C)=C represents the molecular structure without explicit stereochemical information, suitable for basic structural comparisons and database searching [17] [29].

The isomeric SMILES notation C[C@@H]1CCC@HC(C)=C incorporates stereochemical information through directional symbols (@@ and @) that specify the spatial arrangement at each chiral center [9] [21]. This representation enables precise stereochemical distinction between different dihydrocarveol isomers within computational systems [19] [27].

The stereochemical SMILES format employed by specialized databases may utilize alternative conventions, such as C[C@@H]1CCC@HC(C)=C, which maintains equivalent stereochemical information through slightly different symbolic representations [21] [30]. These variations reflect different software implementations while preserving identical structural and stereochemical content [9] [16].

Descriptor TypeValue
InChIInChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10-/m1/s1
InChIKeyKRCZYMFUWVJCLI-OPRDCNLKSA-N
Canonical SMILESCC1CCC(CC1O)C(C)=C
Isomeric SMILESC[C@@H]1CCC@HC(C)=C

(-)-Dihydrocarveol possesses three stereogenic centers within its cyclohexanol framework, making it a complex chiral molecule with significant stereochemical diversity [1] [2]. The molecule contains the systematic name (1R,2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexanol, which precisely defines the spatial arrangement of substituents around each chiral carbon [3].

The three stereogenic centers are located at carbon positions C1, C2, and C5 of the cyclohexane ring [1] [2]. Carbon C1 bears the hydroxyl group and represents the primary stereogenic center responsible for the alcohol functionality. Carbon C2 carries the methyl substituent and constitutes the secondary stereogenic center, while carbon C5 supports the isopropenyl group (prop-1-en-2-yl) and forms the tertiary stereogenic center [1] [4].

The configuration analysis reveals that (-)-dihydrocarveol specifically adopts the (1R,2R,4R) or alternatively described as (1R,2R,5R) absolute configuration [1] [3]. This configuration determines the compound's negative optical rotation and distinguishes it from its enantiomeric counterpart. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the relative positions of substituents around each stereogenic carbon are systematically evaluated based on atomic number priorities [4].

Stereoisomeric Diversity

(-)-Dihydrocarveol Specific Stereochemistry

(-)-Dihydrocarveol represents one member of a family of eight possible stereoisomers that arise from the three stereogenic centers present in the dihydrocarveol structure [5] [6]. The specific stereochemistry of (-)-dihydrocarveol is characterized by the (1R,2R,4R) configuration, which places all three substituents in specific spatial orientations that result in the observed negative optical rotation [3] [7].

Research demonstrates that dihydrocarveol dehydrogenase from Rhodococcus erythropolis DCL14 accepts all eight stereoisomers of dihydrocarveol as substrates, although enzymatic conversion rates vary significantly among the different stereoisomers [6] [8]. This enzymatic specificity pattern provides valuable insights into the structural requirements for biological recognition and the relative accessibility of different stereoisomeric forms [9] [10].

The (-)-dihydrocarveol stereoisomer exhibits distinct spectroscopic properties that enable its identification and differentiation from other stereoisomers [11] [12]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that reflect the specific three-dimensional arrangement of atoms and the resulting electronic environments around each carbon center [13] [14].

Relationship to (+)-Dihydrocarveol

(+)-Dihydrocarveol serves as the enantiomeric counterpart to (-)-dihydrocarveol, possessing the opposite absolute configuration (1S,2S,4S) or (1S,2S,5S) [15] [16]. These two compounds represent true enantiomers, exhibiting identical physical properties except for their optical rotation values, which are equal in magnitude but opposite in sign [15] [17].

The enantiomeric relationship between (-)-dihydrocarveol and (+)-dihydrocarveol manifests in their optical rotation characteristics, where (-)-dihydrocarveol displays [α]20/D = -20±1° while (+)-dihydrocarveol shows [α]20/D = +20±1° [3] [18]. This mirror-image relationship extends to their interactions with other chiral molecules and their behavior in chiral environments, including chromatographic separations and enzymatic processes [19] [20].

Commercial preparations often contain mixtures of both enantiomers along with other stereoisomeric forms [15] [3]. The relative proportions of different stereoisomers in these mixtures vary depending on the synthetic or biosynthetic origin, with typical compositions showing approximately 75% of the major stereoisomer and smaller percentages of related forms [3].

Conformational Analysis and Molecular Geometry

The conformational behavior of (-)-dihydrocarveol involves complex interactions between the cyclohexane ring system and its substituents, particularly the hydroxyl, methyl, and isopropenyl groups [11] [12]. The cyclohexane ring adopts various conformations that influence the overall molecular geometry and the relative spatial positioning of the three stereogenic centers [21].

Conformational analysis reveals that (-)-dihydrocarveol can exist in multiple low-energy conformations due to the flexibility of the cyclohexane ring [12] [21]. The preferred conformations are determined by steric interactions between substituents and the energetic favorability of different ring puckering patterns. The hydroxyl group at C1 and the methyl group at C2 create specific steric constraints that influence the ring conformation and the orientation of the isopropenyl substituent [11].

The molecular geometry of (-)-dihydrocarveol reflects the tetrahedral arrangements around each stereogenic carbon, with bond angles approximating 109.5° for sp3-hybridized centers [22]. The presence of the double bond in the isopropenyl group introduces some planarity to that portion of the molecule while maintaining the overall three-dimensional character essential for chirality [23].

Nuclear magnetic resonance studies provide detailed insights into the conformational preferences of (-)-dihydrocarveol [12] [13]. Proton-proton coupling constants and chemical shift patterns indicate the predominant conformations and the dynamic equilibria between different conformational states. These conformational preferences directly influence the compound's physical properties and biological activities [11].

Chiroptical Properties

Optical Rotation Characteristics

(-)-Dihydrocarveol exhibits characteristic negative optical rotation with a specific rotation of [α]20/D = -20±1° when measured neat at 20°C [3] [24]. This optical rotation value serves as a fundamental physical property for identifying and quantifying the compound, providing direct evidence of its chiral nature and absolute configuration [7].

The optical rotation of (-)-dihydrocarveol arises from the asymmetric interaction of polarized light with the chiral molecular structure [7]. The magnitude and sign of rotation depend on the specific spatial arrangement of electrons around the three stereogenic centers and the resulting electronic transitions that occur upon light absorption [25]. The negative rotation indicates that the molecular structure causes left-handed rotation of plane-polarized light [24].

Temperature and solvent effects can influence the observed optical rotation values, necessitating standardized measurement conditions for accurate characterization [7] [18]. The neat measurement eliminates solvent-dependent variations while the 20°C temperature provides a reproducible reference point for comparison with literature values and other stereoisomers [3].

The optical rotation serves as a practical tool for determining enantiomeric purity and monitoring stereochemical transformations during synthetic processes [19]. Deviations from the expected rotation values can indicate the presence of other stereoisomers or impurities that affect the overall optical activity of the sample [7].

Circular Dichroism Studies

Circular dichroism spectroscopy provides detailed information about the electronic transitions and conformational preferences of (-)-dihydrocarveol [25] [26]. This technique measures the differential absorption of left and right circularly polarized light, revealing electronic transitions that are sensitive to the chiral molecular environment [27] [28].

The circular dichroism spectrum of (-)-dihydrocarveol reflects electronic transitions associated with the hydroxyl chromophore and the conjugated system present in the isopropenyl group [25]. The intensity and sign of circular dichroism bands correlate with the absolute configuration around each stereogenic center and the overall molecular conformation [26] [29].

Computational studies support experimental circular dichroism observations by providing theoretical frameworks for understanding the relationship between molecular structure and chiroptical properties [25] [30]. Density functional theory calculations enable prediction of circular dichroism spectra based on optimized molecular geometries and electronic structures, facilitating assignment of absolute configurations [29] [31].

The application of circular dichroism to (-)-dihydrocarveol analysis extends beyond simple identification to include conformational analysis and studies of molecular interactions [25] [26]. Changes in circular dichroism spectra upon derivatization or complexation provide insights into the preferred conformations and the effects of chemical modifications on the overall molecular structure [27] [32].

XLogP3

3

UNII

2683FD21WA

Other CAS

38049-26-2

Wikipedia

(-)-dihydrocarveol

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel-: INACTIVE

Dates

Last modified: 08-15-2023

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